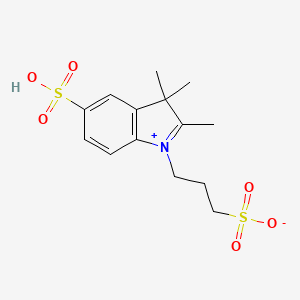

3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate

Description

3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate (CAS: 76588-81-3) is a zwitterionic compound featuring an indole core substituted with trimethyl and sulfonate groups. Its molecular formula is C₁₄H₁₉NO₆S₂, with a molecular weight of approximately 385.43 g/mol. The structure includes a quaternary ammonium group (from the indolium moiety) and two sulfonate groups, conferring high water solubility and ionic character.

Properties

Molecular Formula |

C14H19NO6S2 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

3-(2,3,3-trimethyl-5-sulfoindol-1-ium-1-yl)propane-1-sulfonate |

InChI |

InChI=1S/C14H19NO6S2/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21) |

InChI Key |

IJNKOCJUWUUMCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O)CCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Methyl-Isopropyl-Ketone Phenylhydrazones

The foundational step involves cyclizing methyl-isopropyl-ketone phenylhydrazones to generate 2,3,3-trimethylindolenine intermediates. The process utilizes acid-catalyzed cyclization, with sulfuric acid or hydrochloric acid as catalysts.

- React methyl-isopropyl-ketone phenylhydrazone with a strong acid (e.g., sulfuric acid) under reflux conditions.

- The acid protonates the hydrazone, facilitating intramolecular cyclization to form the indolenine ring system.

- Reactions are typically conducted at temperatures ranging from 85°C to 95°C, with reaction times around 2-3 hours to ensure complete cyclization.

- Example from patent literature indicates that reacting methyl-isopropyl-ketone phenylhydrazone with sulfuric acid yields approximately 85% of 2,3,3-trimethylindolenine after distillation under vacuum.

- The process benefits from using high boiling point solvents like xylene or chlorobenzene to improve yield and facilitate filtration.

Introduction of Sulfonate Groups: Sulfonation of the Indole

Sulfonation of the Indole Ring

The sulfonation step introduces sulfonate groups at the 5-position of the indole ring, which is facilitated by electrophilic aromatic substitution.

- Use concentrated sulfuric acid or oleum to sulfonate the indole intermediate.

- Conduct the sulfonation at controlled temperatures (typically 60°C to 80°C) to prevent over-sulfonation or degradation.

- Reaction times are generally 1-2 hours, monitored via TLC or HPLC.

- The sulfonation is regioselective for the 5-position due to electronic effects of the methyl groups and the indole nitrogen.

- Excess sulfuric acid ensures complete sulfonation but requires careful neutralization afterward.

Neutralization and Purification

- Neutralize the sulfonated product with sodium hydroxide or potassium hydroxide.

- Isolate the sulfonate salt via filtration or extraction.

- Purify through recrystallization from aqueous solvents, yielding high-purity compounds suitable for subsequent functionalization.

Functionalization to the Quaternary Indolium Salt

Alkylation to Form the Quaternary Ammonium

- Alkylate the sulfonated indole with 1,3-propane sultone or similar alkylating agents to generate the quaternary ammonium salt.

- Conduct the alkylation in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~80°C).

- Reaction times typically range from 2 to 4 hours, with yields exceeding 70%.

Purification

- Remove excess alkylating agent and by-products via dialysis or preparative chromatography.

- Obtain the final compound as a stable, water-soluble salt.

Specific Synthesis Pathway Based on Literature and Patents

Data Table Summarizing Preparation Parameters

Chemical Reactions Analysis

Scientific Research Applications

3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group enhances the compound’s solubility and allows it to interact with specific binding sites on proteins and other biomolecules . This interaction can lead to changes in the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Target Compound :

- Core : Indole with 2,3,3-trimethyl and 5-sulfo substituents.

- Functional Groups : Dual sulfonate groups, quaternary ammonium.

- Key Features : Zwitterionic, aromatic system, steric hindrance from methyl groups.

Similar Compounds :

Cyclooctatetraene-Indole Derivative (): Core: Cyclooctatetraene linked to a bis-indole system. Functional Groups: Multiple sulfonate groups, carboxamido, and sulfobutyl substituents.

Acamprosate Calcium (): Core: Propane-1-sulfonate backbone. Functional Groups: Acetylamino group, calcium counterion. Key Features: Simpler structure (C₁₀H₂₀CaN₂O₈S₂), calcium salt enhancing stability, used pharmacologically for alcohol dependence.

Sodium 2-Hydroxy-3-(allyloxy)propane-1-sulfonate (): Core: Propane-1-sulfonate with hydroxy and allyloxy groups. Functional Groups: Sodium counterion, reactive allyloxy group.

Calcium Lignosulfonate (): Core: Lignin-derived polymer. Functional Groups: Multiple sulfonate and methoxy groups. Key Features: High molecular weight, industrial use as a dispersant or binder.

Physical and Chemical Properties

| Property | Target Compound | Cyclooctatetraene-Indole Derivative | Acamprosate Calcium | Sodium Allyloxy Sulfonate | Calcium Lignosulfonate |

|---|---|---|---|---|---|

| Molecular Weight | ~385.43 g/mol | ~1189.3 g/mol | 400.48 g/mol | 219.21 g/mol | Variable (polymer) |

| Solubility | High (zwitterionic) | Moderate (bulky structure) | High (calcium salt) | High (sodium salt) | Water-soluble |

| Stability | High (steric hindrance) | Moderate (complex structure) | High | Low (allyl reactivity) | High |

| Applications | Sensors, dyes | Photodynamic therapy | Pharmacological | Surfactant, monomer | Industrial dispersant |

Key Research Findings

- Target Compound : The zwitterionic nature and indole core make it suitable for optical applications, as sulfonate groups enhance solubility in aqueous matrices .

- Cyclooctatetraene Derivative : ESI-MS data confirm its structural complexity; its extended conjugation may enable use in light-harvesting systems .

- Acamprosate Calcium : Pharmacopeial standards (98–102% purity) highlight its regulatory importance in medicine .

- Sodium Allyloxy Sulfonate : The allyl group introduces reactivity, necessitating stabilization for industrial use .

- Calcium Lignosulfonate: Utilized in maritime systems for chemical transport due to its dispersant properties .

Biological Activity

3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate, also known as sulfonated indole derivative, is a compound with notable biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C₁₄H₁₉N₀₆S₂

- Molecular Weight : 361.43 g/mol

- CAS Number : 76578-90-0

- Appearance : Dark purple solid

- Melting Point : Greater than 180°C

The presence of sulfonate groups enhances the compound's polarity and solubility in aqueous environments, making it suitable for biological applications.

Binding Interactions

Research indicates that this compound can interact with various biomolecules. The sulfonate groups facilitate strong electrostatic interactions with positively charged residues on proteins and nucleic acids. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to study these interactions, revealing significant binding affinities and kinetics.

Drug Delivery Systems

The compound has shown promise in drug delivery applications. Its ability to form stable complexes with biomolecules allows for effective bioconjugation processes. This property is particularly beneficial in enhancing the solubility and stability of drugs in biological systems.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating this compound into liposomal formulations increased the bioavailability of hydrophobic drugs. The sulfonate groups improved the interaction between the liposomes and cellular membranes, facilitating drug release and uptake.

Case Study 2: Protein Binding Studies

In another investigation, the binding kinetics of this compound with serum albumin were analyzed. The results indicated that the compound exhibited a high affinity for serum albumin, which could be leveraged for targeted drug delivery in therapeutic applications.

Applications

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Enhances solubility and stability of drugs; facilitates bioconjugation processes. |

| Bioconjugation | Forms stable complexes with proteins and nucleic acids for targeted therapies. |

| Analytical Chemistry | Used in assays to study protein interactions and binding affinities. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate, and how can purity be maximized?

- Methodology : Synthesis typically involves quaternization of indole derivatives with propane sultone under controlled conditions. For zwitterionic sulfobetaines, refluxing indole precursors with 1,3-propane sultone in acetonitrile for 7 days achieves yields up to 94% . Purification via precipitation in diethyl ether or recrystallization enhances purity. Monitoring reaction progress with TLC or HPLC is critical to minimize side products (e.g., unreacted sultone).

Q. How can NMR spectroscopy be utilized to characterize this compound?

- Methodology : ¹H and ¹³C NMR are essential for confirming zwitterionic structure and sulfonate group integration. For sulfonate protons, deuterated DMSO or water (due to hygroscopicity) is recommended. Chemical shifts for methyl groups on the indole ring (~1.5–2.0 ppm) and sulfonate protons (~2.5–3.5 ppm) are diagnostic. Coupling constants in 2D NMR (e.g., HSQC) resolve overlapping signals in complex mixtures .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS over 4 weeks. Sulfonate groups generally confer stability, but indole ring oxidation may occur under acidic/oxidizing conditions. Thermogravimetric analysis (TGA) determines thermal decomposition thresholds .

Advanced Research Questions

Q. How does the zwitterionic nature of this compound influence its application in polymer solar cells (PSCs)?

- Methodology : The zwitterion acts as an interfacial layer to modify indium tin oxide (ITO) work function. Spin-coating a 10–20 nm layer onto ITO reduces recombination losses. Use Kelvin probe force microscopy (KPFM) to measure work function shifts (~0.3–0.5 eV). Optimize thickness to balance conductivity and charge extraction efficiency .

Q. What challenges arise in analyzing impurities or degradation products of this compound?

- Methodology : Impurity profiling requires UPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid/acetonitrile gradient. Degradation products may include desulfonated indole derivatives or hydrolyzed sultone adducts. Validate methods per ICH guidelines (LOQ ≤ 0.1%) and cross-reference with reference standards .

Q. How does this compound interact in deep eutectic solvents (DESs) for membrane fabrication?

- Methodology : Incorporate the zwitterion into DESs (e.g., with camphorsulfonic acid) at 1:1–1:3 molar ratios. Characterize DES viscosity and conductivity via rheometry and impedance spectroscopy. The sulfonate group enhances ion transport in membranes, but phase separation may occur at >20 wt% loading. Optimize using response surface methodology (RSM) .

Q. Can this compound serve as a catalyst or co-catalyst in green chemistry applications?

- Methodology : Test its efficacy in esterification or hydrolysis reactions. For example, in esterification of fatty acids, combine with phosphotungstic acid (1:5 molar ratio) at 80°C. Monitor conversion via FTIR (C=O peak at 1740 cm⁻¹) and compare turnover frequency (TOF) to traditional catalysts. The sulfonate group stabilizes transition states via hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.